1-ethynyl-4,4-difluoro-1-methoxycyclohexane
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Overview
Description
1-ethynyl-4,4-difluoro-1-methoxycyclohexane is an organic compound with the molecular formula C9H12F2O It is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-4,4-difluoro-1-methoxycyclohexane typically involves the introduction of the ethynyl group and the difluoro substituents onto a cyclohexane ring. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by the addition of an ethynyl group through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-4,4-difluoro-1-methoxycyclohexane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
1-ethynyl-4,4-difluoro-1-methoxycyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-ethynyl-4,4-difluoro-1-methoxycyclohexane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the difluoro substituents can influence the compound’s reactivity and stability. The methoxy group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4,4-difluoro-1-methoxycyclohexane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-ethynyl-4-fluoro-1-methoxycyclohexane: Contains only one fluorine atom, which can affect its chemical and biological properties.
1-ethynyl-4,4-difluorocyclohexane: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
1-ethynyl-4,4-difluoro-1-methoxycyclohexane is unique due to the combination of its ethynyl, difluoro, and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2694728-51-1 |
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Molecular Formula |
C9H12F2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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